molecular formula C21H22N4O2S B7697760 (5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one

(5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B7697760
M. Wt: 394.5 g/mol
InChI Key: ZBZZCGLNIZNGID-YOTBKHOGSA-N
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Description

(5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a quinoline moiety, and a piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a condensation reaction between the thiazolidinone intermediate and a quinoline derivative.

    Addition of the Piperidine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiazolidinone ring can interact with enzymes and proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents.

    Quinolines: Compounds with a quinoline moiety but lacking the thiazolidinone ring.

    Piperidines: Compounds containing the piperidine group but without the quinoline or thiazolidinone moieties.

Uniqueness

(5E)-3-Acetyl-2-imino-5-{[8-methyl-2-(piperidin-1-YL)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5E)-3-acetyl-2-imino-5-[(8-methyl-2-piperidin-1-ylquinolin-3-yl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13-7-6-8-15-11-16(12-17-20(27)25(14(2)26)21(22)28-17)19(23-18(13)15)24-9-4-3-5-10-24/h6-8,11-12,22H,3-5,9-10H2,1-2H3/b17-12+,22-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZZCGLNIZNGID-YOTBKHOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)C=C4C(=O)N(C(=N)S4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)/C=C/4\C(=O)N(C(=N)S4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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